1-Methyl-7-azaindole-4-carboxylic acid
Overview
Description
1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of azaindole, which is a nitrogen-containing analog of indole
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-7-azaindole-4-carboxylic acid are currently unknown. The compound is a derivative of azaindole, a class of compounds known for their diverse biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of azaindole, it may share some of the biological activities common to this class of compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .
Biochemical Pathways
Azaindoles are known to interact with various biological pathways, but the specific pathways influenced by this compound remain to be identified .
Result of Action
Given the lack of information on its targets and mode of action, it’s challenging to predict its specific effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-azaindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira coupling reaction. This method involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts and copper co-catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-azaindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaindole derivatives.
Scientific Research Applications
1-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-7-azaindole: Lacks the carboxylic acid group, making it less polar.
7-Azaindole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
1-Methylindole-4-carboxylic acid: Contains an indole ring instead of an azaindole ring, altering its electronic properties.
Uniqueness
1-Methyl-7-azaindole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
1-Methyl-7-azaindole-4-carboxylic acid (CAS No. 1147753-38-5) is a heterocyclic compound belonging to the azaindole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The specific mechanism of action for this compound remains largely uncharacterized, but it is hypothesized to interact with various biological pathways similar to other azaindole derivatives.
Potential Targets
While the primary targets of this compound are not well-documented, azaindoles are known to modulate several biological processes, including:
- Enzyme inhibition : Azaindoles can inhibit various kinases, which are crucial in cancer proliferation.
- Receptor interaction : They may bind to specific receptors, influencing signal transduction pathways.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer properties.
Anticancer Properties
Research indicates that derivatives of azaindoles exhibit promising anticancer activity. For instance:
- Inhibition of Tumor Growth : Azaindole-based compounds have shown effectiveness against various cancer cell lines, including breast cancer and glioblastoma cells. The compound's structure allows it to interfere with cell cycle regulation and apoptosis pathways .
Case Studies
- In vitro Studies : A study highlighted the efficacy of related azaindole compounds against Trypanosoma brucei, demonstrating that modifications at the 3 and 5 positions can retain potency while enhancing solubility and bioavailability .
- Structure-Activity Relationships (SAR) : Research on structural modifications around the azaindole core revealed that certain substitutions significantly affect biological activity, emphasizing the importance of functional group positioning for optimal efficacy .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
1-Methyl-7-azaindole | Lacks carboxylic acid; less polar | Lower anticancer activity |
7-Azaindole | Lacks methyl group; different reactivity | Inhibits PI3K, anti-cancer potential |
1-Methylindole | Indole ring instead of azaindole | Varies in electronic properties |
3,5-disubstituted 7-Azaindoles | Enhanced potency against T. brucei | Broad anti-proliferative activity |
Synthetic Routes and Applications
The synthesis of this compound typically involves cyclization methods such as Fischer indole synthesis or Sonogashira coupling reactions. These methods allow for scalable production suitable for research and potential therapeutic applications.
Applications in Drug Development
The compound is being explored for its potential use in drug development targeting specific enzymes or receptors involved in cancer progression. Its unique structural features may lead to novel therapeutic agents with improved efficacy and selectivity against tumor cells .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGPKFADPMZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653881 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147753-38-5 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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